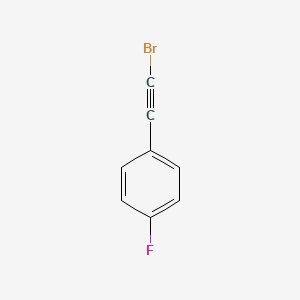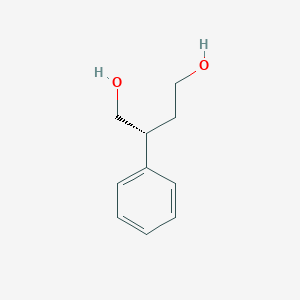
1,4-Butanediol, 2-phenyl-, (R)-
概要
説明
1,4-Butanediol, 2-phenyl-, ®-: is an organic compound with the molecular formula C10H14O2 . It is a chiral molecule, meaning it has a specific orientation in space, and the ®-designation indicates its configuration. This compound is a derivative of 1,4-butanediol, where one of the hydrogen atoms is replaced by a phenyl group. It is used in various chemical and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
1,4-Butanediol, 2-phenyl-, ®- can be synthesized through several methods. One common approach involves the reduction of 2-phenyl-1,4-butanedione using a chiral catalyst to ensure the ®-configuration. The reaction typically employs hydrogen gas in the presence of a metal catalyst such as palladium on carbon or Raney nickel under mild conditions.
Industrial Production Methods
Industrial production of 1,4-butanediol, 2-phenyl-, ®- often involves the use of biocatalysts or enzymes to achieve high enantioselectivity. This method is preferred due to its efficiency and environmental friendliness. The process usually starts with the fermentation of renewable resources to produce the desired compound, followed by purification and isolation.
化学反応の分析
Types of Reactions
1,4-Butanediol, 2-phenyl-, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed
Oxidation: 2-phenyl-1,4-butanedione or 2-phenylbutanoic acid.
Reduction: 2-phenyl-1,4-butanediol or 2-phenylbutane.
Substitution: 2-phenyl-1,4-dichlorobutane.
科学的研究の応用
1,4-Butanediol, 2-phenyl-, ®- has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and plasticizers.
作用機序
The mechanism of action of 1,4-butanediol, 2-phenyl-, ®- involves its interaction with specific molecular targets. For instance, it can act as a ligand for certain enzymes, altering their activity and influencing metabolic pathways. The compound’s hydroxyl groups can form hydrogen bonds with active sites of enzymes, leading to changes in their conformation and function.
類似化合物との比較
1,4-Butanediol, 2-phenyl-, ®- can be compared with other similar compounds such as:
1,4-Butanediol: Lacks the phenyl group, making it less hydrophobic and less reactive in certain chemical reactions.
2-Phenyl-1,3-propanediol: Has a different carbon chain length and position of the phenyl group, leading to different chemical properties and reactivity.
1,2-Butanediol: Has hydroxyl groups on adjacent carbon atoms, resulting in different stereochemistry and reactivity.
The uniqueness of 1,4-butanediol, 2-phenyl-, ®- lies in its specific ®-configuration and the presence of the phenyl group, which imparts distinct chemical and physical properties, making it valuable in various applications.
特性
IUPAC Name |
(2R)-2-phenylbutane-1,4-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-7-6-10(8-12)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDKYMGISZDCIY-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CCO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


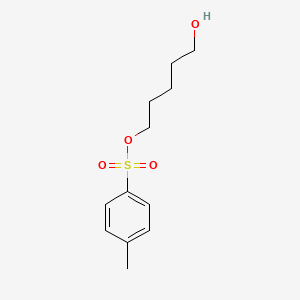
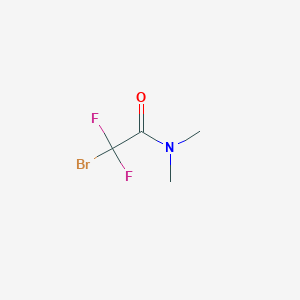
![3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B3175605.png)
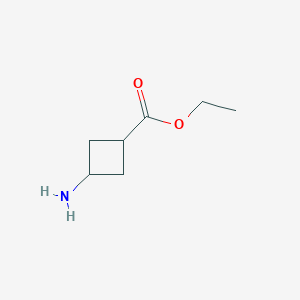
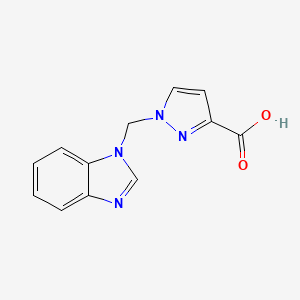
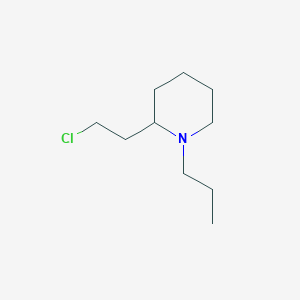

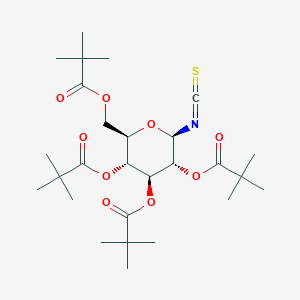

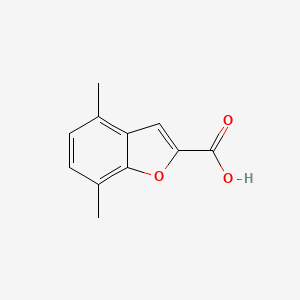
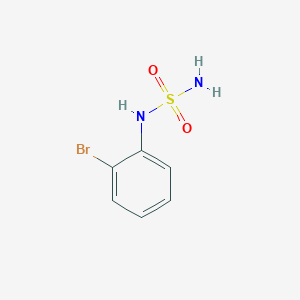
![6,6'-Dimethoxy-[3,3']bipyridinyl](/img/structure/B3175678.png)
![{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B3175679.png)
